3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide 3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 313965-98-9
VCID: VC6863844
InChI: InChI=1S/C20H16ClN3O4S2/c1-11-12(2)23-28-20(11)24-30(26,27)14-9-7-13(8-10-14)22-19(25)18-17(21)15-5-3-4-6-16(15)29-18/h3-10,24H,1-2H3,(H,22,25)
SMILES: CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Molecular Formula: C20H16ClN3O4S2
Molecular Weight: 461.94

3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide

CAS No.: 313965-98-9

Cat. No.: VC6863844

Molecular Formula: C20H16ClN3O4S2

Molecular Weight: 461.94

* For research use only. Not for human or veterinary use.

3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide - 313965-98-9

Specification

CAS No. 313965-98-9
Molecular Formula C20H16ClN3O4S2
Molecular Weight 461.94
IUPAC Name 3-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C20H16ClN3O4S2/c1-11-12(2)23-28-20(11)24-30(26,27)14-9-7-13(8-10-14)22-19(25)18-17(21)15-5-3-4-6-16(15)29-18/h3-10,24H,1-2H3,(H,22,25)
Standard InChI Key TWSQWVXXPMQNDE-UHFFFAOYSA-N
SMILES CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Introduction

Structural Features

The compound features several key structural components:

  • Chlorine Atom: The presence of a chlorine atom at the 3-position enhances the compound's reactivity.

  • Sulfamoyl Group: The sulfamoyl moiety contributes to its biological activity, particularly in enzyme inhibition.

  • Isoxazole Ring: The 3,4-dimethyl-1,2-oxazol-5-yl group is significant for its potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₃S
Molecular Weight357.81 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of 3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Benzothiophene Core: Starting from commercially available precursors to construct the benzothiophene framework.

  • Introduction of the Sulfamoyl Group: Reacting the benzothiophene derivative with a sulfamoyl chloride to introduce the sulfamoyl moiety.

  • Cyclization and Functionalization: Further reactions to incorporate the isoxazole ring and chlorine atom.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

Research Findings

Recent studies have focused on evaluating the anti-inflammatory properties of related compounds through molecular docking simulations. These studies suggest that modifications to the structure can enhance binding affinities to target enzymes like 5-lipoxygenase.

Molecular Docking Results

Docking studies have shown promising results regarding binding energies and inhibition constants for enzyme targets:

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant (nM)
3-chloro-N-{...}-8.5807.43
Celecoxib-12.312.23

These findings highlight the potential of this compound for further development as a therapeutic agent.

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